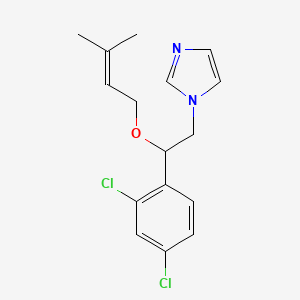
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various applications, including agriculture and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- typically involves the nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for mass production. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler imidazole compounds .
Scientific Research Applications
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological molecules and its potential as a biochemical tool.
Medicine: Investigated for its antifungal properties and potential therapeutic applications.
Industry: Used in the formulation of antifungal agents for agricultural and industrial use
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- involves the inhibition of fungal cytochrome P-450 sterol C-14 α-demethylation. This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Imazalil: Another imidazole derivative with similar antifungal properties.
Econazole: Used in the treatment of fungal infections.
Clotrimazole: A widely used antifungal agent
Uniqueness
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- is unique due to its specific molecular structure, which provides it with distinct antifungal properties. Its ability to inhibit cytochrome P-450 sterol C-14 α-demethylation makes it particularly effective against a broad spectrum of fungal species .
Properties
CAS No. |
159650-16-5 |
|---|---|
Molecular Formula |
C16H18Cl2N2O |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-(3-methylbut-2-enoxy)ethyl]imidazole |
InChI |
InChI=1S/C16H18Cl2N2O/c1-12(2)5-8-21-16(10-20-7-6-19-11-20)14-4-3-13(17)9-15(14)18/h3-7,9,11,16H,8,10H2,1-2H3 |
InChI Key |
MUKDARXQHNSTDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



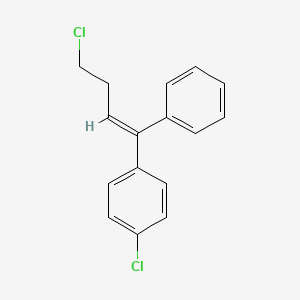

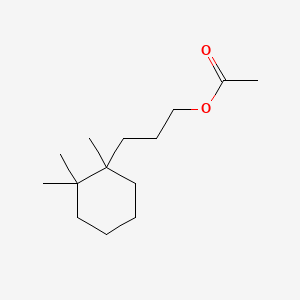
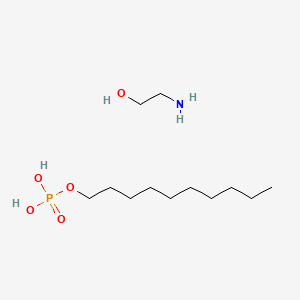

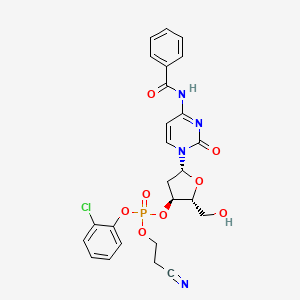

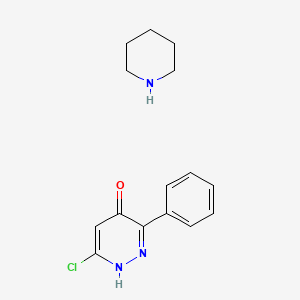
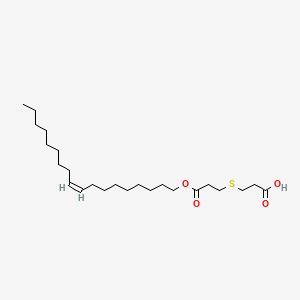


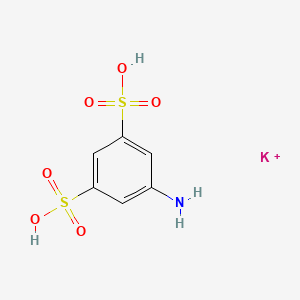
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)
